molecular formula C23H19N3O2S B2640737 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1286057-70-2

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2640737
CAS No.: 1286057-70-2
M. Wt: 401.48
InChI Key: ULUVQOWAHWUUAL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic small molecule belonging to the class of 2-thio-substituted imidazoles. This compound features a benzylthio group at the 2-position, a 3-nitrophenyl group at the 5-position, and an ortho-tolyl substituent on the ring nitrogen. While specific biological data for this precise compound is not available, its structural framework is of significant interest in medicinal chemistry research. The imidazole-2-thione core and its S-alkylated derivatives are recognized as privileged scaffolds in drug discovery, with documented activities including antimicrobial and antioxidant properties . Furthermore, the 3-nitrophenyl moiety is a common pharmacophore in the design of inhibitors for tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . Related hybrids incorporating benzimidazole and 1,2,3-triazole have demonstrated potent apoptotic antiproliferative effects by inhibiting the EGFR pathway, activating caspases, and modulating Bax/Bcl-2 protein expression . The specific substitution pattern on this molecule suggests potential as a building block for developing novel therapeutic agents or as a probe for studying enzyme inhibition and signal transduction pathways. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

2-benzylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-17-8-5-6-13-21(17)25-22(19-11-7-12-20(14-19)26(27)28)15-24-23(25)29-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUVQOWAHWUUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The benzylthio, nitrophenyl, and o-tolyl groups are introduced through nucleophilic substitution reactions. For example, benzylthiol can react with an appropriate imidazole derivative to form the benzylthio group.

    Nitration: The nitrophenyl group can be introduced via nitration of a phenyl-substituted imidazole using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions :

Reaction TypeReagents/ConditionsProductYieldReference
SulfoxidationH<sub>2</sub>O<sub>2</sub> (30%), acetic acid, 50°C, 4hSulfoxide derivative68%
SulfonationmCPBA (2 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12hSulfone derivative82%

Mechanistic studies indicate that the nitrophenyl group stabilizes transition states through resonance effects, facilitating selective oxidation at the sulfur center .

Nucleophilic Substitution

The nitro group at the 3-position of the phenyl ring activates the compound for nucleophilic aromatic substitution (NAS):

NucleophileConditionsProductRegioselectivityReference
PiperidineDMF, 120°C, 24h5-(3-piperidinophenyl) derivativeMeta-substitution dominant
Sodium methoxideMeOH, reflux, 8h3-methoxy-5-nitrophenyl derivativeOrtho/para ratio 1:2.3

Kinetic studies reveal that NAS proceeds via a Meisenheimer complex intermediate, with rate acceleration observed in polar aprotic solvents .

Reductive Transformations

The nitro group undergoes catalytic hydrogenation to form amine derivatives:

Catalyst SystemConditionsProductSelectivityReference
Pd/C (5%), H<sub>2</sub> (50 psi)EtOAc, RT, 6h5-(3-aminophenyl) derivative>99%
Fe/NH<sub>4</sub>ClEtOH:H<sub>2</sub>O (3:1), 80°C, 3hSame amine product95%

X-ray crystallography confirms retention of imidazole ring geometry post-reduction, with the o-tolyl group preventing planarity distortion .

Cyclization Reactions

Intramolecular interactions enable regioselective cyclization:

ConditionsProductKey ObservationsReference
CuI (10%), DIPEA, DMF, 110°C, 12hBenzimidazo[1,2-a]imidazoleo-Tolyl directs C-H activation
TFA, CH<sub>2</sub>Cl<sub>2</sub>, RT, 2hThieno[3,2-d]imidazoleNitro group acts as electronic director

DFT calculations (B3LYP/6-311G**) demonstrate that cyclization barriers decrease by 12-15 kcal/mol compared to unsubstituted imidazoles due to nitro group stabilization .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeConditionsProductEfficiencyReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub> (3%), K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O, 90°CBiaryl derivatives74-89%
Buchwald-HartwigXantphos-Pd-G3 (2%), t-BuONa, toluene, 100°CN-Aryl derivatives68%

The benzylthio group shows minimal interference in cross-couplings when using S-chelating palladium catalysts .

Acid/Base-Mediated Rearrangements

pH-dependent behavior was characterized:

ConditionTransformationMechanismReference
HCl (conc.), EtOH, ΔRing-opening to thioamideProtonation at N3 initiates bond cleavage
NaOH (2M), MeOH, RTSulfur elimination to 1H-imidazoleBase-assisted β-hydride elimination

Kinetic isotope effect studies (k<sub>H</sub>/k<sub>D</sub> = 3.2) confirm rate-determining proton transfer in acid-mediated pathways .

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses significant biological activities, including:

  • Antimicrobial Properties : The imidazole ring is known for its broad-spectrum antimicrobial activities. Various studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .
  • Anti-inflammatory Effects : Compounds with imidazole moieties have been evaluated for their anti-inflammatory properties. In particular, some derivatives have demonstrated the ability to inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases .
  • Anticancer Potential : The structural features of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole suggest it may interact with cancer cell pathways. Studies on related imidazole compounds indicate their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazole derivatives, including those similar to this compound:

  • A study demonstrated that certain imidazole derivatives exhibited significant analgesic and anti-inflammatory activities comparable to established drugs like diclofenac . Such findings highlight the therapeutic potential of this class of compounds.
  • Another investigation focused on the synthesis and biological evaluation of novel imidazole derivatives as anti-inflammatory agents. The results indicated that specific analogues showed potent inhibition of inflammatory pathways, supporting further exploration into their clinical applications .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents at positions 1, 2, and 5 of the imidazole ring. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound 1: o-tolyl; 2: benzylthio; 5: 3-nitrophenyl 429.45 g/mol* Data limited; expected high thermal stability due to nitro and aromatic groups
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol 1: 3-CF₃-phenyl; 2: thiol; 5: 3-nitrophenyl 381.33 g/mol Anticipated enhanced lipophilicity (CF₃ group); potential kinase inhibition
2-(1H-Indol-3-ylthio)-5-methoxy-1H-benzimidazole 2: indolylthio; 5: methoxy 335.38 g/mol Antibacterial activity; high yield (85%); melting point 219–221°C
1-Benzyl-5-phenyl-1H-imidazole-2-thiol 1: benzyl; 2: thiol; 5: phenyl 296.38 g/mol Structural simplicity; potential antimicrobial applications
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives 5: hydrosulfonyl; 2: ketone Varies Antitumor activity; synthesized via chlorosulfonation and cyclization
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Triazole-thiazole hybrid ~600 g/mol α-Glucosidase inhibition; docking studies suggest strong binding to active sites

*Calculated based on molecular formula C₂₃H₁₉N₃O₂S.

Key Observations:

Substituent Effects on Bioactivity: The 3-nitrophenyl group in the target compound and may enhance interactions with electron-deficient biological targets (e.g., enzymes with aromatic pockets). Benzylthio (target) vs. o-Tolyl (target) vs. CF₃-phenyl (): The trifluoromethyl group in increases electronegativity and metabolic stability, whereas the o-tolyl group may induce steric hindrance, affecting conformational flexibility .

Synthetic Routes :

  • The target compound likely requires multi-step synthesis involving thiolation (e.g., benzyl bromide substitution) and cyclization, similar to methods in .
  • Contrastingly, triazole-thiazole hybrids () utilize click chemistry (azide-alkyne cycloaddition), while hydrosulfonyl derivatives () employ chlorosulfonic acid-mediated reactions.

Physicochemical Properties :

  • Melting Points : High melting points (>300°C) are common in nitro- and sulfur-containing imidazoles (e.g., ), suggesting the target compound shares similar thermal stability.
  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy or hydrosulfonyl analogues ().

For instance, compound 9a () showed α-glucosidase inhibition (IC₅₀ = 18.2 µM), attributed to triazole-thiazole pharmacophores.

Computational Insights:

  • Docking studies () highlight that substituent orientation critically affects binding. The benzylthio and nitro groups in the target compound may occupy hydrophobic and polar regions of enzyme active sites, respectively, akin to 9c in .

Biological Activity

2-(Benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique structural features that confer various biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential as an enzyme inhibitor and its applications in cancer research.

  • Molecular Formula : C23_{23}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 1235321-38-6

Synthesis

The synthesis of this compound involves several steps, including the formation of the imidazole ring through condensation reactions and the introduction of various substituents via nucleophilic substitution. The nitrophenyl group is typically introduced through nitration processes using concentrated nitric and sulfuric acids.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
  • Receptor Interaction : The compound can interact with cellular receptors, modulating various signaling pathways.
  • DNA Intercalation : It has the potential to intercalate between DNA base pairs, which could affect DNA replication and transcription processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance, compounds in this class have shown promising results as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. The specific analogs exhibit potent enzymatic and cellular activities .

Enzyme Inhibition Studies

Research indicates that this compound can act as a selective inhibitor for certain enzymes. For example, studies utilizing molecular docking simulations have demonstrated its ability to bind effectively to target enzymes involved in various metabolic pathways. This property is crucial for developing new therapeutic agents aimed at treating diseases like cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits farnesyltransferase; potential anticancer agent ,
Antioxidant ActivityExhibits antioxidant properties that may protect cells from oxidative stress
Cytotoxic EffectsDemonstrated cytotoxic effects on cancer cell lines in vitro

Example Case Study: Farnesyltransferase Inhibition

A notable study evaluated the efficacy of various imidazole derivatives, including this compound, as farnesyltransferase inhibitors. The results indicated that this compound significantly reduced enzyme activity in vitro, correlating with decreased proliferation rates in cancer cell lines. This suggests a promising avenue for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole, and how are yields optimized?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, combining substituted benzil derivatives with o-toluidine (for the o-tolyl group), ammonium acetate (as a catalyst), and a thiolated benzyl intermediate (for the benzylthio group) in acetic acid under reflux (36–48 hours) . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.1–1.2 equivalents of o-toluidine to benzil) and using anhydrous solvents to minimize side reactions. Post-reaction purification via silica gel chromatography (n-hexane/EtOAc gradients) typically achieves >80% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for nitrophenyl and o-tolyl groups) and benzylthio methylene protons (δ ~4.3 ppm, singlet) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C22H18N3O2S: 380.1121) ensures molecular formula accuracy .
  • IR : Stretching frequencies for nitro groups (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For imidazole derivatives, HOMO localization on the nitro group and LUMO on the benzylthio moiety suggests electrophilic reactivity at the sulfur atom . Solvent effects (e.g., DMSO) can be modeled using the Polarizable Continuum Model (PCM) to predict solubility and stability .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Detect tautomerism or rotational barriers (e.g., hindered rotation in o-tolyl groups causing split signals) by variable-temperature NMR .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals. For example, NOESY can confirm spatial proximity between o-tolyl methyl protons and adjacent aromatic protons .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitrophenyl substitution at C5 vs. C4) .

Q. How does the electronic nature of substituents (e.g., nitro vs. methoxy) influence biological activity in related imidazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Nitro groups enhance electron-withdrawing effects, increasing binding affinity to targets like 15-lipoxygenase (15LOX) in antiferroptotic studies .
  • In vitro assays : Compare IC50 values of nitro-substituted analogs (e.g., 5-(3-nitrophenyl)) vs. methoxy derivatives (e.g., 5-methoxy) in enzyme inhibition assays. For example, nitro-substituted imidazoles show 2–5x higher potency in 15LOX inhibition due to stronger electrophilic character .

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